
Didodecylbenzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didodecylbenzenesulphonic acid is a chemical compound known for its surfactant properties. It is widely used in various industrial applications, particularly in the production of detergents and emulsifiers. The compound consists of a benzene ring substituted with two dodecyl (C12H25) groups and a sulfonic acid group, which imparts its surfactant characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of didodecylbenzenesulphonic acid typically involves the sulfonation of didodecylbenzene. This process is carried out by reacting didodecylbenzene with sulfuric acid or oleum under controlled temperatures. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation process. Advanced techniques are employed to optimize parameters such as temperature and reactant ratios to enhance efficiency and reduce by-product formation .
Análisis De Reacciones Químicas
Types of Reactions
Didodecylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like hydrogen for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific reactant ratios to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted benzene compounds .
Aplicaciones Científicas De Investigación
Didodecylbenzenesulphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the mixing of immiscible substances.
Medicine: It is used in the formulation of pharmaceutical products due to its surfactant properties.
Industry: This compound is a key ingredient in the production of detergents, emulsifiers, and wetting agents.
Mecanismo De Acción
The mechanism of action of didodecylbenzenesulphonic acid is primarily based on its surfactant properties. The long-chain alkyl groups attached to the benzene ring reduce surface tension, allowing the compound to enhance the mixing of water with oils and fats. This property is crucial for its effectiveness in detergents and emulsifiers .
Comparación Con Compuestos Similares
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but with only one dodecyl group.
Linear alkylbenzene sulfonates: A class of compounds with varying alkyl chain lengths attached to the benzene ring.
Uniqueness
Didodecylbenzenesulphonic acid is unique due to the presence of two dodecyl groups, which enhance its surfactant properties compared to similar compounds with only one alkyl group. This structural difference allows for better performance in applications requiring strong surfactant action .
Propiedades
Número CAS |
958796-00-4 |
|---|---|
Fórmula molecular |
C30H54O3S |
Peso molecular |
494.8 g/mol |
Nombre IUPAC |
2,3-didodecylbenzenesulfonic acid |
InChI |
InChI=1S/C30H54O3S/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33) |
Clave InChI |
IRXPXBIZOBAGTM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
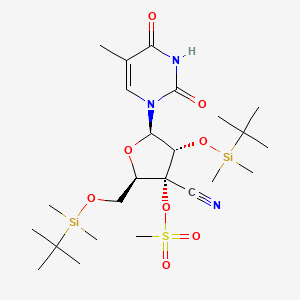
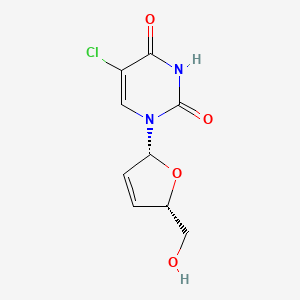
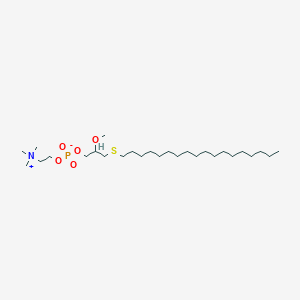

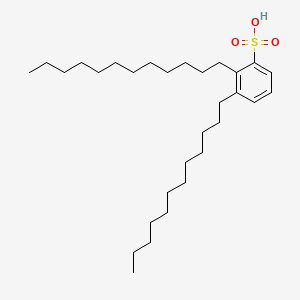
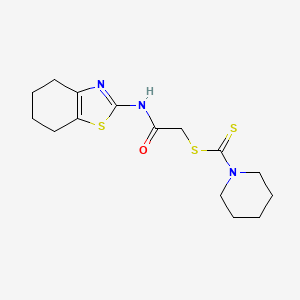
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
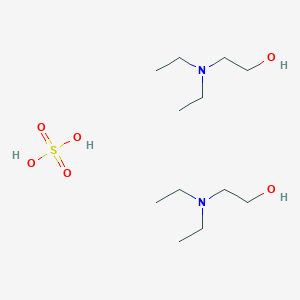
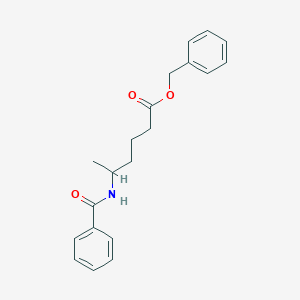
![copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate](/img/structure/B12798131.png)
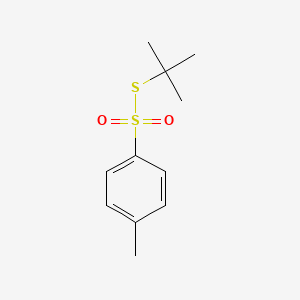
![2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12798144.png)
